Sodium methyl cyanocarbamate

Description

Contextual Significance in Synthetic Chemistry

Sodium methyl cyanocarbamate serves as a crucial intermediate in the synthesis of several commercially important compounds. googleapis.com Its primary role is as a "cyclizing agent," facilitating the formation of heterocyclic rings, which are core structures in many biologically active molecules. google.com

A significant application of this compound is in the production of benzimidazole (B57391) anthelmintics, a class of drugs used to treat parasitic worm infections. For instance, it is a key reactant in the synthesis of albendazole (B1665689) and mebendazole (B1676124). google.comijisrt.com In these syntheses, this compound reacts with a substituted o-phenylenediamine (B120857) derivative to form the benzimidazole-2-carbamate skeleton. googleapis.comgoogleapis.com This method is often preferred in industrial processes because it can offer a more efficient and shorter production cycle compared to alternatives. google.com

The utility of this compound also extends to the agrochemical industry. Carbamate-based compounds have a long history as pesticides, and the unique structure of this reagent allows for the synthesis of novel agrochemicals. mhmedical.comchemimpex.com Its reactivity enables the introduction of the N-cyano-N-methylcarbamoyl moiety into various molecular scaffolds, leading to the development of new herbicides and insecticides. chemimpex.com

The synthesis of methyl N-cyanocarbamate, the precursor to the sodium salt, involves the reaction of methyl chloroformate with an aqueous solution of cyanamide (B42294) under controlled pH and temperature. acs.org This process has been studied to ensure safety, as it can be exothermic and produce gas, posing a risk of over-pressurization in a reactor setting. acs.org

Overview of Structural Features Relevant to Reactivity

The reactivity of this compound is a direct consequence of its distinct structural components: the sodium salt, the methyl carbamate (B1207046) group, and the cyano group.

The compound exists as a sodium salt, which typically makes it a more stable, crystalline solid that is easier to handle and store than its free acid form. googleapis.com In solution, it dissociates, providing the reactive methyl cyanocarbamate anion.

The core of its reactivity lies in the interplay between the carbamate and the cyano functionalities. The carbamate group (>N-C(=O)-O-) is a hybrid of an amide and an ester and is known for its chemical stability due to resonance. nih.gov However, the presence of the electron-withdrawing cyano group (-C≡N) attached to the nitrogen atom significantly influences the electronic properties of the carbamate.

This electron-withdrawing nature of the cyano group makes the nitrogen atom of the carbamate less nucleophilic than in typical carbamates. Conversely, the cyano group itself can participate in various reactions. The nitrile functionality can undergo nucleophilic addition, although its reactivity is modulated by the adjacent carbamate moiety. The most significant aspect of its reactivity is its use as an electrophilic cyclizing agent in the synthesis of heterocycles like benzimidazoles. google.com In these reactions, it is proposed that under acidic conditions, the compound reacts with diamines to form the cyclic product. googleapis.comgoogle.com

Historical Developments in Cyanocarbamate Chemistry

The development of carbamate chemistry dates back to the 19th century with the isolation of the natural carbamate physostigmine (B191203) from the Calabar bean in 1864. mhmedical.comnih.gov The synthesis of aliphatic esters of carbamic acid in the 1930s marked the beginning of their use as pesticides, a field where they remain significant. mhmedical.com

The specific chemistry of N-cyanocarbamates is a more modern development within the broader field of carbamate chemistry. The synthesis and reactions of compounds containing the N-cyano group have been explored for their potential in creating more complex organic molecules. The synthesis of carbamates has evolved over the years, with various methods being developed, including rearrangements like the Hofmann and Curtius reactions, and the use of reagents like phosgene (B1210022), chloroformates, and sodium cyanate. scielo.br

The use of this compound as a key intermediate in the synthesis of benzimidazole anthelmintics became prominent with the industrial production of drugs like albendazole. Patents from the latter half of the 20th century describe processes for synthesizing these drugs using cyanocarbamate derivatives. googleapis.com These developments highlight the shift towards more efficient and specific reagents in pharmaceutical and agrochemical synthesis. The study of the reaction mechanisms and safety protocols for the synthesis of methyl N-cyanocarbamate continues to be an area of interest in process chemistry, ensuring its safe and efficient use in large-scale production. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-cyano-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2.Na/c1-5(2-4)3(6)7;/h1H3,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYATLICUROFI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

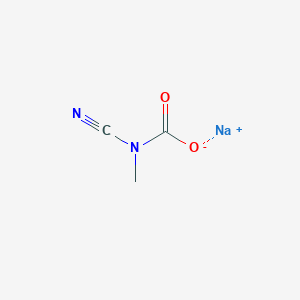

CN(C#N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199245 | |

| Record name | Sodium methyl cyanocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-98-1 | |

| Record name | Sodium methyl cyanocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium methyl cyanocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methyl cyanocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium Methyl Cyanocarbamate

Cyanamide-Based Synthesis Protocols

The most prevalent synthetic routes to sodium methyl cyanocarbamate originate from cyanamide (B42294) or its derivatives. These protocols are valued for their directness in constructing the cyanocarbamate backbone.

The reaction between cyanamide (H₂N-CN) and methyl chloroformate (ClCOOCH₃) is a cornerstone of this compound production. In this process, the nucleophilic nitrogen of cyanamide attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and the formation of the methyl cyanocarbamate anion, which is stabilized as its sodium salt. The reaction is typically carried out in an aqueous medium where the careful addition of a base is critical for neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

Maintaining alkaline conditions is crucial for the successful synthesis of this compound from cyanamide and methyl chloroformate. The base, typically sodium hydroxide (B78521), serves two primary functions: it deprotonates the cyanamide to increase its nucleophilicity and neutralizes the HCl generated during the reaction.

Precise pH control is essential to optimize the yield and minimize side reactions. Research has shown that the simultaneous addition of methyl chloroformate and a sodium hydroxide solution to an aqueous solution of cyanamide allows for tight control of the reaction environment. The separate addition rates are carefully managed to maintain the pH within a specific range. google.com One established method specifies a pH range of 6.1 to 7.6. google.com Another protocol suggests adjusting the pH to a value between 6.0 and 8.0 after the addition of the base is complete. If the pH drops below 6, the reaction may proceed very slowly or not at all. google.com

Interactive Table: pH Control Parameters in Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH Range 1 | 6.1 - 7.6 | google.com |

| Optimal pH Range 2 | 6.0 - 8.0 | |

| Base Used | Sodium Hydroxide (NaOH) | google.com |

The molar ratio of reactants is a key factor influencing the efficiency of the synthesis. While a 1:1 molar ratio of cyanamide to methyl chloroformate is theoretically required, in practice, slight excesses of one reactant may be used to ensure complete conversion of the other. The concentration of the cyanamide solution is also a relevant parameter. A patent for a related synthesis using ethyl chloroformate specifies a molar ratio of a 30% cyanamide solution to the chloroformate of 1:1.0-1.1. For the synthesis of alkyl cyanocarbamate salts in general, the molar equivalents can be varied more widely, though economic and practical considerations impose limits. google.com

Interactive Table: Reactant Stoichiometry

| Reactant | General Mole Equivalents | Preferred Mole Equivalents | Reference |

|---|---|---|---|

| Cyanamide or Cyanamide Salt | 1 to 3 | 1 to 2.2 | google.com |

| Alkyl Chloroformate | 1 to 3 | 1 to 1.8 | google.com |

The reaction is exothermic, necessitating effective temperature control to prevent unwanted side reactions, such as the hydrolysis of methyl chloroformate, and to ensure the stability of the product. External cooling is commonly employed. One documented procedure maintains the reaction temperature below 48°C during the simultaneous addition of reactants. google.com Other methods involve a more staged temperature profile. For instance, the reaction mixture may be cooled to below 20°C before the dropwise addition of methyl chloroformate, with the temperature controlled to stay below 35°C. Subsequently, during the addition of sodium hydroxide solution, the temperature is kept below 45°C, followed by a holding period of one hour at that temperature to ensure the reaction is complete.

In industrial settings, calcium cyanamide (CaCN₂), often referred to as lime nitrogen, is a common and cost-effective starting material. organic-chemistry.orggoogle.com This precursor is first hydrolyzed with water to produce a solution containing the calcium salt of cyanamide (Ca(HCN₂)₂) and calcium hydroxide (Ca(OH)₂). organic-chemistry.orggoogle.com

The resulting aqueous solution can then be used directly. The calcium hydroxide formed during hydrolysis can act as the in-situ base to neutralize the acid produced when methyl chloroformate is added. organic-chemistry.org This reaction yields the calcium salt of methyl cyanocarbamate. Following the reaction, the mixture is filtered to remove solid residues. organic-chemistry.orggoogle.com The filtrate, which is an aqueous solution of the target compound's calcium salt, can then be used in subsequent synthetic steps. organic-chemistry.orggoogle.com

The reaction proceeds as follows:

Hydrolysis: 2CaCN₂ + 2H₂O → Ca(HCN₂)₂ + Ca(OH)₂ organic-chemistry.orggoogle.com

Carbamoylation: Ca(HCN₂)₂ + Ca(OH)₂ + 2ClCOOCH₃ → Ca₂(NC-N--COOCH₃)₂ + CaCl₂ + H₂O organic-chemistry.orggoogle.com

While the reaction of cyanamide with methyl chloroformate is the predominant method, research into alternative reagents aims to address issues such as the toxicity and handling of chloroformates. In a closely related synthesis of N-methyl ethyl cyanocarbamate, dimethyl carbonate is used as a less toxic and safer methylating agent compared to reagents like dimethyl sulfate (B86663). This reaction, however, is a subsequent N-alkylation step after the initial formation of ethyl cyanocarbamate and not a direct alternative for the primary synthesis of the cyanocarbamate backbone.

General synthetic methods for carbamates could potentially be adapted for cyanocarbamate synthesis, although specific examples are not widely documented. These conceptual pathways include:

Isocyanate Intermediates: The reaction of an alcohol with an isocyanate is a classic method for carbamate (B1207046) formation. A hypothetical route for methyl cyanocarbamate could involve the reaction of methanol (B129727) with a cyanogen (B1215507) isocyanate.

Carbon Dioxide as a C1 Source: Environmentally benign methods utilize carbon dioxide (CO₂) as a building block. A possible, though undeveloped, route could involve the reaction of CO₂ with an amine (like cyanamide) followed by dehydration and reaction with methanol.

These alternative systems represent potential areas for future research to develop more sustainable and safer synthetic routes for cyanocarbamate compounds.

Reaction of Cyanamide with Methyl Chloroformate

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound is critical for improving industrial efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include the selection of catalysts, the influence of solvent systems, and the management of byproducts to enhance isolation efficiency.

Catalyst Selection and Role of Phase Transfer Catalysis

In the synthesis of this compound, particularly when conducted in a two-phase (liquid-liquid or solid-liquid) system, Phase Transfer Catalysis (PTC) offers significant advantages. crdeepjournal.org This methodology is employed to facilitate the transfer of the water-soluble cyanamide anion from the aqueous or solid phase into the organic phase, where the methyl chloroformate reactant resides. crdeepjournal.org

Role of Phase Transfer Catalysis: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, forms a lipophilic ion pair with the cyanamide anion. crdeepjournal.orgacsgcipr.org This catalyst-anion complex is soluble in the organic solvent, allowing it to react with the methyl chloroformate. After the reaction, the catalyst is released and can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle. The primary benefits of using PTC include:

Increased Reaction Rates: By bringing the reactants together in a single phase, PTC overcomes the limitations of interfacial reactions, leading to faster conversions. phasetransfer.com

Milder Reaction Conditions: The enhanced reactivity often allows the process to be run at lower temperatures, reducing energy consumption and minimizing the formation of thermal degradation byproducts. phasetransfer.com

Improved Yield and Selectivity: PTC can lead to higher yields and reduce side reactions, such as the hydrolysis of the chloroformate, by allowing for the use of less polar organic solvents and lower temperatures. phasetransfer.com

Catalyst Selection: The choice of phase-transfer catalyst is crucial and depends on factors such as the specific solvent system and the nucleophilicity of the anion. Common catalysts for this type of N-alkylation reaction include tetraalkylammonium halides.

| Catalyst | Chemical Name | Typical C#* | Key Characteristics |

| TBAB | Tetrabutylammonium Bromide | 16 | Effective and commonly used; good balance of solubility and activity. |

| TEBA | Benzyltriethylammonium Chloride | 13 | Often used in reactions involving strong bases. |

| Aliquat® 336 | Tricaprylylmethylammonium Chloride | 25 | Highly lipophilic, suitable for retaining the catalyst in the organic phase. phasetransfer.com |

*C# refers to the total number of carbon atoms in the catalyst, which influences its organophilicity. acsgcipr.org Higher C# values generally increase solubility in non-polar organic phases. acsgcipr.org Research indicates that catalysts with a C# in the range of 16 to 32 often provide optimal reactivity for reactions occurring in the organic phase. acsgcipr.org

Solvent Effects on Reaction Yield and Purity

The solvent system plays a pivotal role in the synthesis of this compound, influencing reactant solubility, reaction rate, and the product's final purity. The reaction is often performed in a biphasic system, consisting of an aqueous phase containing the cyanamide salt and an organic phase to dissolve the methyl chloroformate.

The choice of the organic solvent is critical. While polar aprotic solvents like DMF or DMSO can be used, they often lead to challenges in product separation and solvent recovery. The application of Phase Transfer Catalysis allows for the effective use of non-polar, water-immiscible solvents such as toluene (B28343), xylenes, or chlorobenzene. acsgcipr.org

Advantages of using non-polar solvents with PTC:

Reduced Hydrolysis: Methyl chloroformate has lower solubility in non-polar solvents compared to residual water, thereby minimizing its hydrolysis, a key side reaction.

Simplified Workup: The product, being a salt, typically has low solubility in the non-polar organic phase, facilitating its separation by filtration or extraction into an aqueous phase.

Lower Environmental Impact: Solvents like toluene are often easier to recover and recycle than polar aprotic solvents.

The following table illustrates the hypothetical effect of different solvent systems on the reaction outcome, assuming the use of a suitable phase-transfer catalyst.

| Organic Solvent | Solvent Type | Expected Yield (%) | Purity (%) | Observations |

| Toluene | Aromatic, Non-polar | 90-95 | >95 | Good phase separation, low chloroformate hydrolysis, easy workup. |

| Dichloromethane | Halogenated | 88-92 | >94 | Higher reactant solubility but can be more challenging to handle due to volatility. |

| Acetonitrile (B52724) | Polar Aprotic | 85-90 | 90-93 | May lead to more side reactions and complicates phase separation. |

| Water (single phase) | Polar Protic | <70 | <85 | High potential for rapid hydrolysis of methyl chloroformate, leading to significant byproduct formation. |

Strategies for Byproduct Management and Isolation Efficiency

Effective management of byproducts is essential for achieving high purity of this compound and ensuring an efficient isolation process. Several potential side reactions can occur during the synthesis.

Common Byproducts and Their Formation:

Methanol and Carbon Dioxide: Formed from the hydrolysis of methyl chloroformate in the presence of water. This is often the primary side reaction. ClCOOCH3 + H2O -> HOCOOCH3 (unstable) -> CH3OH + CO2

Sodium Chloride: An unavoidable stoichiometric byproduct of the main reaction.

Sodium Carbonate: Can form if the sodium hydroxide used to deprotonate cyanamide reacts with CO2 generated from chloroformate hydrolysis.

Strategies for Minimization and Removal:

Temperature and pH Control: Maintaining a controlled temperature (e.g., 10-35°C) and pH slows the rate of methyl chloroformate hydrolysis. google.com

Controlled Reagent Addition: Slow, subsurface addition of methyl chloroformate into a well-agitated reaction mixture ensures it reacts quickly with the cyanamide anion, minimizing its contact time with water.

Efficient Agitation: In biphasic systems, vigorous stirring increases the interfacial surface area, enhancing the reaction rate facilitated by the phase-transfer catalyst.

Post-Reaction Workup: The isolation of this compound typically involves several steps to separate it from byproducts and unreacted starting materials. A common procedure includes:

Phase Separation: The organic solvent is separated from the aqueous product layer.

Filtration: If the product precipitates, it can be isolated by filtration.

Extraction: Washing the product solution or the organic phase with water can help remove water-soluble impurities like sodium chloride.

Crystallization: The final product can be purified by crystallization from a suitable solvent, such as an alcohol-water mixture, to achieve high purity.

Novel Synthetic Approaches to Cyanocarbamate Salts

While the methyl chloroformate route is well-established, research into novel synthetic pathways for cyanocarbamate salts is driven by the desire to avoid hazardous reagents like phosgene (B1210022) derivatives and to develop greener, more sustainable processes. nih.gov

One promising alternative involves the use of carbon dioxide (CO2) as a C1 building block. rsc.org CO2 is an abundant, non-toxic, and renewable resource, making it an attractive substitute for phosgene-based chemicals. nih.gov A potential pathway could involve the reaction of methylamine (B109427) with CO2 to form a methylcarbamic acid intermediate, which is then cyanated.

A more direct novel approach could involve a three-component reaction using cyanamide, CO2, and a methylating agent. This concept builds on established methods for carbamate synthesis from amines, CO2, and alkyl halides. organic-chemistry.org In this hypothetical route, cyanamide would first react with CO2 in the presence of a strong, non-nucleophilic base to form a cyanocarbamate anion. This anion would then be trapped in situ by a methylating agent.

Potential Novel Reaction Scheme:

H2NCN + CO2 + Base -> [NC-N-COO-][Base-H]+ [NC-N-COO-][Base-H]+ + CH3-X -> NC-N(CH3)-COO- + [Base-H]+X-

For this reaction, greener methylating agents like dimethyl carbonate (DMC) or dimethyl sulfate could be employed, although DMC is preferred due to its lower toxicity. google.com The use of superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in promoting the reaction of amines with CO2. organic-chemistry.org This approach could significantly improve the safety and environmental profile of cyanocarbamate salt production by eliminating the use of methyl chloroformate.

Chemical Reactivity and Transformation Studies of Sodium Methyl Cyanocarbamate

Nucleophilic Substitution Reactions

The reactivity of the cyanocarbamate functional group allows for a range of nucleophilic substitution reactions. These reactions are pivotal in modifying the structure of sodium methyl cyanocarbamate to introduce new functional groups and build more complex molecular architectures.

Cyanamide (B42294) Group Displacement Reactions

While the cyanamide group (-NCN) is a key feature of this compound, its displacement by other nucleophiles is not a commonly documented reaction pathway. Theoretical considerations suggest that for the cyanamide moiety to act as a leaving group, it would require significant activation. The stability of the cyanamide anion that would be formed upon displacement is a critical factor. Generally, the focus of reactivity studies on this compound has been on the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl and cyano carbons, rather than on the displacement of the entire cyanamide group. Further research would be necessary to explore the conditions under which such a displacement could be synthetically useful.

Condensation Reactions

Condensation reactions involving this compound are fundamental to its application in organic synthesis, particularly in the creation of heterocyclic systems. These reactions leverage the compound's ability to react with bifunctional reagents to form stable ring structures.

Formation of Heterocyclic Ring Systems

A primary application of this compound is in the synthesis of benzimidazole (B57391) derivatives, which are the core structures of several widely used fungicides and anthelmintic drugs. The most prominent example is the condensation reaction with ortho-phenylenediamines (1,2-diaminobenzenes).

In this reaction, one of the amino groups of the o-phenylenediamine (B120857) acts as a nucleophile, attacking the electrophilic carbon of the cyano group in methyl cyanocarbamate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the carbamate (B1207046) moiety, leading to the formation of the benzimidazole ring. This process is typically carried out in an acidic medium, which protonates the cyano group, enhancing its electrophilicity and facilitating the initial nucleophilic attack.

Key examples of this synthetic strategy include:

Carbendazim (B180503) Synthesis: The reaction of methyl cyanocarbamate with o-phenylenediamine in an acidic medium directly yields carbendazim (methyl 2-benzimidazolecarbamate), a broad-spectrum fungicide.

Mebendazole (B1676124) Synthesis: The anthelmintic drug mebendazole is synthesized by reacting methyl cyanocarbamate with 3,4-diaminobenzophenone (B196073) in a similar acid-catalyzed condensation reaction.

Albendazole (B1665689) Synthesis: The synthesis of albendazole, another important anthelmintic, involves the reaction of methyl cyanocarbamate with 4-(propylthio)-o-phenylenediamine.

The versatility of this reaction allows for the synthesis of a wide array of substituted benzimidazoles by varying the substituents on the o-phenylenediamine starting material.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

|---|---|---|---|

| This compound | o-Phenylenediamine | Carbendazim | Benzimidazole |

| This compound | 3,4-Diaminobenzophenone | Mebendazole | Benzimidazole |

| This compound | 4-(Propylthio)-o-phenylenediamine | Albendazole | Benzimidazole |

Derivatization Studies of the Cyanocarbamate Moiety

The cyanocarbamate moiety in this compound can be chemically modified through various derivatization reactions. These studies are aimed at altering the compound's properties and exploring new synthetic applications. A key area of investigation has been the alkylation of the carbamate nitrogen.

For instance, a method for the synthesis of N-methyl cyanoethyl carbamate has been developed, which involves the reaction of ethyl cyanocarbamate with a methylating agent such as dimethyl carbonate under strongly alkaline conditions researchgate.net. This reaction demonstrates the nucleophilic character of the nitrogen atom in the cyanocarbamate group, which can readily attack electrophilic carbon centers. The reaction proceeds via deprotonation of the N-H bond by a strong base, generating a highly nucleophilic anion that then reacts with the methylating agent.

This N-alkylation strategy opens up possibilities for introducing a variety of alkyl and aryl groups onto the cyanocarbamate backbone, thereby creating a library of novel compounds with potentially diverse chemical and biological activities.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Ethyl Cyanocarbamate | Dimethyl Carbonate / Strong Base | N-Methyl Cyanoethyl Carbamate | N-Alkylation |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of the key transformations involving this compound is crucial for optimizing reaction conditions and expanding their synthetic scope. The most studied transformation in this regard is the acid-catalyzed condensation with o-phenylenediamines to form benzimidazoles.

The proposed mechanism for this reaction involves several key steps:

Protonation of the Cyano Group: In an acidic medium, the nitrogen atom of the cyano group is protonated, which significantly increases the electrophilicity of the cyano carbon.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated cyano carbon, forming a C-N bond and generating a substituted amidine intermediate.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carbamate group.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic benzimidazole ring system.

The role of the acid catalyst is therefore twofold: it activates the cyanocarbamate for the initial nucleophilic attack and facilitates the subsequent cyclization and dehydration steps. While this proposed mechanism is widely accepted, detailed computational and spectroscopic studies could provide further insights into the energetics of the reaction pathway and the structure of the intermediates involved. Such studies would be invaluable for the rational design of more efficient catalytic systems for the synthesis of benzimidazole-based compounds.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of sodium methyl cyanocarbamate. The structure suggests a relatively simple set of spectra, yet one that provides unambiguous confirmation of its identity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Note: Data are predicted based on structural analysis in a typical polar aprotic solvent.

The ¹³C NMR spectrum provides critical information about the carbon framework. Three distinct carbon environments are present in the anion, which would lead to three signals in the proton-decoupled ¹³C NMR spectrum.

Carbamate (B1207046) Carbonyl (C=O): This carbon is part of a carboxylate-like system and is expected to be the most deshielded, appearing significantly downfield. Based on data for similar carbamate salts, its resonance is predicted to be in the δ 160-170 ppm range researchgate.net.

Cyano Carbon (C≡N): The carbon of the nitrile group typically resonates in the δ 115-125 ppm region.

Methyl Carbon (-CH₃): The N-methyl carbon is the most shielded and is expected to appear upfield, likely in the δ 30-40 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160 - 170 | Carbamate Carbonyl (N-C OO⁻) |

| 115 - 125 | Cyano Carbon (-C ≡N) |

Note: Data are predicted based on structural analysis and comparison with analogous compounds.

To confirm the structural assignments, two-dimensional (2D) NMR experiments would be invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton signal of the N-CH₃ group and the carbon signal of the same group, confirming their one-bond connection.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range couplings (2-3 bonds). A key correlation would be expected between the protons of the N-CH₃ group and both the carbamate carbonyl carbon and the cyano carbon. This would definitively establish the N-methyl to cyanocarbamate connectivity.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The spectrum of this compound would be dominated by absorptions from the cyano and carbamate groups.

Cyano Group (C≡N) Stretch: A strong, sharp absorption band characteristic of a nitrile stretch is expected in the region of 2200-2260 cm⁻¹.

Carbamate Group (N-COO⁻) Stretch: The negatively charged carbamate group will exhibit a strong, broad asymmetric stretching vibration, anticipated around 1630-1680 cm⁻¹, which is typical for carboxylate salts. A corresponding symmetric stretching vibration would be expected at a lower frequency, around 1300-1400 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2200 - 2260 | C≡N Stretch | Cyano |

| 1630 - 1680 | Asymmetric C=O Stretch | Carbamate (anionic) |

Note: Frequencies are predicted based on standard functional group analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry can confirm the molecular weight of the anionic portion of the compound and provide insight into its fragmentation patterns. Using a negative ion electrospray ionization (ESI) mode would be most appropriate for this salt. The primary observation would be the molecular anion [C₃H₃N₂O₂]⁻. The calculated monoisotopic mass for this anion is 99.02 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby verifying the elemental composition.

Fragmentation analysis (MS/MS) of the parent ion (m/z 99.02) could be predicted to involve the loss of stable neutral molecules. A likely fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da) to yield an N-methylcyanamide anion fragment ([CH₃NCN]⁻) at m/z 55.03.

Table 4: Predicted ESI-MS Data for this compound

| m/z (Negative Mode) | Assignment |

|---|---|

| 99.02 | [M]⁻ (Parent Anion: [C₃H₃N₂O₂]⁻) |

Note: m/z values are predicted based on the chemical formula and likely fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

UV-Vis spectroscopy is primarily used for quantitative analysis and purity assessment of compounds containing chromophores. The this compound molecule contains n→π* and π→π* electronic transitions associated with the carbamate and cyano groups. These groups are not strong chromophores, and significant absorption is expected only in the far UV region, likely below 220 nm. The absence of absorption in the longer wavelength visible region confirms that the compound is colorless. This technique, while not primary for structural elucidation, can be effectively used with a chromatographic system (like HPLC-UV) to quantify the compound and detect impurities that may possess different absorption characteristics sielc.com.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in this process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity assessment. A reverse-phase (RP) HPLC method has been demonstrated to be effective for this compound. sielc.comsielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. For this compound, a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, can be employed. sielc.comsielc.com The mobile phase often consists of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid modifier to control the ionization state of the analyte and improve peak shape. sielc.comsielc.com Phosphoric acid is a common choice, though for applications requiring mass spectrometry (MS) detection, a volatile modifier like formic acid is substituted to ensure compatibility. sielc.comsielc.com HPLC methods are highly scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Stationary phase for separation based on polarity. sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Eluent system to carry the analyte through the column. sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid | Volatile eluent system for coupling with mass spectrometry. sielc.comsielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | Analyte quantification and identification post-separation. |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While carbamates as a class are known to be thermally labile, making direct GC analysis challenging, the technique is invaluable for identifying volatile impurities or degradation products associated with this compound. proquest.comtaylorfrancis.comoup.com

The primary challenge with GC analysis of carbamates is their tendency to degrade in the high-temperature environment of the injection port. taylorfrancis.comoup.com To overcome this, specialized techniques are employed. Cold on-column injection minimizes the exposure of the analyte to high temperatures, thereby reducing thermal degradation. oup.com Another approach involves derivatization, where the carbamate is converted into a more volatile and thermally stable compound prior to injection. scispec.co.th For instance, flash methylation in the injector port has been successfully used for the analysis of various carbamates. scispec.co.th When coupled with a mass spectrometer (GC-MS), this method provides powerful separation and identification capabilities for any volatile species present in a sample of this compound. proquest.comscispec.co.th

| Parameter | Technique/Condition | Rationale |

|---|---|---|

| Injection | Cold On-Column Injection or Programmable Temperature Injector | Minimizes thermal degradation of labile compounds. proquest.comoup.com |

| Derivatization | Flash Methylation | Increases thermal stability and volatility of carbamates for GC analysis. scispec.co.th |

| Column | HP-5MS or equivalent | Standard non-polar column suitable for a wide range of organic volatiles. |

| Detector | Mass Spectrometer (MS) | Provides structural information for confident peak identification. proquest.comscispec.co.th |

Methodological Approaches for Resolving Spectroscopic Ambiguities

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. However, spectra of complex molecules can sometimes be ambiguous. Methodological rigor and the integration of computational tools are essential for resolving such ambiguities.

Reproducibility Checks and Cross-Validation Strategies

Ensuring the reproducibility of spectroscopic data is the first step in confident analysis. This involves repeated measurements under identical conditions to verify that the observed signals are consistent and not artifacts. Beyond simple repetition, cross-validation strategies are employed, particularly when building quantitative models from spectroscopic data (e.g., using IR or NIR to predict concentration).

Cross-validation involves partitioning a dataset into calibration and validation subsets. A model is built on the calibration set and then tested on the validation set to assess its predictive power. This process is repeated multiple times with different subsets to ensure the model is robust and not overfitted to the initial data. mdpi.com Cross Model Validation (CMV) is an efficient method for variable selection in spectroscopic applications, helping to identify the most relevant spectral regions and improve model stability and interpretation. nih.gov For this compound, this approach could be used with techniques like IR spectroscopy to develop a quantitative method for purity analysis, ensuring the resulting model is reliable and accurate.

Comparative Analysis with Computational Predictions

When experimental spectra are complex or ambiguous, a powerful strategy for resolution is to compare them with computationally predicted spectra. Advances in computational chemistry, particularly using ab initio methods, allow for the accurate prediction of spectroscopic parameters for a given molecular structure. nih.gov

For instance, the vibrational frequencies for IR spectroscopy or the chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated for a proposed structure of this compound. These predicted spectra are then compared with the experimental data. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the structural assignment. This comparative approach is particularly useful for distinguishing between isomers or identifying specific conformations. nih.gov Computational studies on related carbamate systems have been used to investigate stability, binding affinities, and reaction mechanisms, demonstrating the utility of these methods in understanding carbamate chemistry. aidic.itnih.gov

| Spectroscopic Technique | Experimental Data | Computational Prediction | Purpose of Comparison |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Observed absorption bands (cm⁻¹) | Calculated vibrational frequencies | Confirming functional groups and resolving overlapping bands. |

| ¹³C NMR Spectroscopy | Measured chemical shifts (ppm) | Calculated isotropic shielding constants | Assigning signals to specific carbon atoms in the molecule. |

| ¹H NMR Spectroscopy | Measured chemical shifts (ppm) and coupling constants (Hz) | Calculated magnetic shielding tensors | Verifying proton environments and confirming connectivity. |

Computational and Theoretical Investigations of Sodium Methyl Cyanocarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for dissecting the electronic architecture of sodium methyl cyanocarbamate. These theoretical methods determine the distribution of electrons within the molecule, which dictates its chemical behavior.

A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO relates to the molecule's capacity as an electron donor, while the LUMO's energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For carbamate (B1207046) compounds, the HOMO is often located on the oxygen and nitrogen atoms of the carbamoyl (B1232498) group, while the LUMO is frequently centered on the carbonyl carbon, suggesting these sites are key to its reactivity. nih.gov

Furthermore, molecular electrostatic potential (MEP) maps are generated to visualize the charge distribution. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen and nitrogen atoms are expected to show negative electrostatic potential, making them susceptible to electrophilic attack, whereas the associated sodium ion and methyl group would exhibit positive potential.

Table 1: Illustrative Calculated Electronic Properties of this compound

This table presents typical data obtained from quantum chemical calculations. Actual values depend on the specific level of theory and basis set used.

| Property | Illustrative Value | Computational Method Example |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 4.5 Debye | DFT/B3LYP/6-311+G(d,p) |

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used computational method for accurately predicting various spectroscopic parameters. By simulating spectra, DFT provides a powerful tool for interpreting experimental data and confirming molecular structures. nih.gov

Vibrational spectra, such as Infrared (IR) and Raman, can be calculated with high accuracy. nih.gov These calculations yield vibrational frequencies corresponding to specific molecular motions, like the stretching of the C=O and C≡N bonds or the bending of N-H bonds. In studies of similar carbamate compounds, characteristic vibrational peaks have been successfully assigned by comparing theoretical spectra with experimental results. nih.govmdpi.com

DFT is also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated shifts for ¹³C and ¹H atoms are highly sensitive to their local electronic environments. This allows for the precise assignment of signals in experimental NMR spectra, which is crucial for structural verification.

Time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which helps in predicting and interpreting UV-Vis absorption spectra. This provides insight into the molecule's behavior when it absorbs light.

Table 2: Illustrative Predicted Spectroscopic Data for this compound using DFT

This table showcases the type of spectroscopic data that can be generated via DFT calculations and compared with experimental findings.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Corresponding Molecular Motion |

| C≡N Stretch (IR Frequency) | ~2200 cm⁻¹ | Stretching of the cyano group triple bond |

| C=O Stretch (IR Frequency) | ~1720 cm⁻¹ | Stretching of the carbonyl group double bond |

| ¹³C Chemical Shift (Carbonyl) | ~160 ppm | NMR signal for the carbonyl carbon |

| ¹³C Chemical Shift (Cyano) | ~115 ppm | NMR signal for the cyano group carbon |

| UV-Vis λmax | ~210 nm | Electronic transition (e.g., n → π*) |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, such as hydrolysis or thermal decomposition, researchers can identify the most energetically favorable mechanism.

These calculations involve locating the structures of transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For reactions involving carbamates, such as their formation from CO₂ and amines, computational studies have been used to identify intermediates like zwitterions and carbamic acids, and to understand the role of solvent molecules in the reaction mechanism. researchgate.netresearchgate.net This knowledge is invaluable for controlling reaction outcomes and optimizing synthesis conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solution. researchgate.netresearchgate.net These simulations model the movements and interactions of the molecule and surrounding solvent molecules over time, providing a dynamic picture of its behavior at the atomic level. mdpi.com

MD simulations can reveal how solvent molecules arrange themselves around the sodium cation and the methyl cyanocarbamate anion, a process known as solvation. This is crucial for understanding the compound's solubility. Furthermore, these simulations can shed light on how the compound interacts with other molecules, including potential reactants or biological targets. For instance, MD simulations have been used to examine the stability of carbamate adducts within the binding sites of proteins. nih.gov

Conformation Analysis and Tautomerism Studies

Molecules like this compound can exist in different spatial arrangements, or conformations, due to rotation around their single bonds. Computational conformational analysis systematically explores these different arrangements to identify the most stable (lowest energy) structures. By calculating the energy as a function of specific bond rotations (torsional angles), a potential energy surface can be generated, revealing the preferred shapes of the molecule.

Tautomerism, which involves the migration of a proton to create a structural isomer, is another possibility that can be investigated computationally. For the methyl cyanocarbamate anion, theoretical calculations can determine the relative energies of potential tautomers. This helps to predict which form is most likely to exist at equilibrium and to calculate the energy barriers for their interconversion, providing insight into the dynamics of the tautomerization process.

Applications of Sodium Methyl Cyanocarbamate in Organic Synthesis

Intermediate in Agrochemical Synthesis The compound is a crucial component in the production of a specific class of broad-spectrum systemic fungicides known as benzimidazoles. These fungicides are widely used to control a range of fungal diseases on cereals, fruits, and vegetablesnih.gov.

Precursor to Benzimidazole (B57391) Fungicides (e.g., Carbendazim (B180503), Benomyl) Sodium methyl cyanocarbamate's primary application in the agrochemical sector is as a precursor for the synthesis of Carbendazim (methyl benzimidazol-2-ylcarbamate) and its derivatives like Benomylchembk.comchembk.com. The synthesis of Carbendazim involves the condensation or cyclization reaction of methyl cyanocarbamate (often generated in situ from its salt form) with o-phenylenediamine (B120857) in an acidic mediumchembk.comgoogle.com.

The general reaction involves the treatment of o-phenylenediamine with methyl cyanocarbamate, which acts as a "cyclizing agent" to form the core benzimidazole ring structure with the methyl carbamate (B1207046) side chain already in place google.com. This efficient one-step formation of the benzimidazole carbamate moiety makes it an indispensable reagent in the large-scale industrial production of these fungicides google.comgoogle.com. Benomyl is subsequently produced from Carbendazim.

Intermediate in Pharmaceutical Synthesis In the pharmaceutical industry, this compound is instrumental in the synthesis of a class of anthelmintic (anti-parasitic worm) drugs that share the same benzimidazole chemical scaffold as the fungicides mentioned above.

Role in Anthelmintic Drug Synthesis (e.g., Mebendazole (B1676124), Albendazole) this compound is a key intermediate in the production of widely used broad-spectrum anthelmintics such as Albendazole (B1665689) and Mebendazolegoogle.com.

The synthesis of Albendazole involves the condensation of 4-propylthio-o-phenylenediamine with an alkali metal salt of methyl cyanocarbamate, such as this compound, in the presence of an acid google.comgoogle.comwipo.intchemicalbook.com. This reaction efficiently constructs the final benzimidazole carbamate structure of the drug google.comgoogle.com.

Similarly, the synthesis of Mebendazole utilizes methyl cyanocarbamate as a cyclizing agent. The process involves a reaction between 3,4-diamino benzophenone (B1666685) and methyl cyanocarbamate to form the Mebendazole molecule google.comchemicalbook.com. This method is noted for its efficiency and shorter production cycle compared to other synthetic routes google.com.

| Final Product | Industry | Key Reactant(s) with (Sodium) Methyl Cyanocarbamate | Reaction Type |

|---|---|---|---|

| Carbendazim | Agrochemical | o-phenylenediamine | Condensation/Cyclization |

| Albendazole | Pharmaceutical | 4-propylthio-o-phenylenediamine | Condensation/Cyclization |

| Mebendazole | Pharmaceutical | 3,4-diamino benzophenone | Condensation/Cyclization |

Synthesis of Novel Carbamate-Containing Pharmaceutical Scaffolds The carbamate group is a significant structural motif in medicinal chemistry and is present in many approved therapeutic agentssemanticscholar.orgnih.govacs.org. This functional group is valued for its chemical stability and its ability to act as a peptide bond surrogate, which can improve a drug's ability to permeate cell membranesacs.org. Carbamate moieties are often incorporated into drug candidates to interact with biological targets and can be used in prodrug designnih.gov.

While the predominant documented use of this compound is in the synthesis of the aforementioned benzimidazoles, its inherent reactivity lends itself to potential applications in creating novel pharmaceutical scaffolds. The synthesis of diverse carbamates can be achieved through various methods, including reactions involving isocyanates, chloroformates, or the rearrangement of amides nih.gov. The cyanocarbamate structure offers an alternative pathway for introducing the carbamate functional group into new molecular frameworks, which is a key strategy in drug discovery and development.

Utilization in Multicomponent Reaction Methodologies Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy and ability to rapidly generate complex molecules.

The synthesis of carbamates can be achieved via MCRs. For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can produce carbamates under mild conditions organic-chemistry.orgacs.org. However, the specific use of this compound as a reactant within a multicomponent reaction is not extensively documented in scientific literature. While it is a reagent used in the efficient one-pot synthesis of benzimidazoles, these are typically classified as condensation or cyclization reactions rather than true multicomponent reactions in which all components come together to form the final product without isolated intermediates.

Reagent in the Synthesis of Diverse Organic Compounds The primary and most well-established role of this compound in organic synthesis is as a reagent for the formation of the methyl 2-benzimidazolecarbamate core structuregoogle.comijisrt.com. This specific application is critical due to the significant biological activity of compounds containing this moiety.

As a "cyclizing agent," it provides a direct and efficient route to this important heterocyclic system google.com. The reaction involves the nucleophilic attack from the amino groups of a substituted o-phenylenediamine onto the carbon of the cyanocarbamate, leading to ring closure. This specific reactivity has made it a valuable commodity in the industrial synthesis of a targeted class of agrochemicals and pharmaceuticals rather than a general-purpose reagent for a wide diversity of unrelated organic compounds.

Preparation of Functionalized Amines and Cyanamides

This compound is itself a functionalized N-cyano-substituted carbamate. While the chemistry of cyanamides is extensive, involving their synthesis from secondary amines using various cyanating agents, the primary role of this compound in the literature is not as a general reagent for the cyanation of other amines to form new cyanamides. nih.gov Instead, its synthetic utility is derived from its bifunctional nature, where both the cyano and carbamate moieties participate in reactions, typically in a concerted or sequential intramolecular fashion.

The compound acts as a precursor that already contains the required N-cyano-carbamate framework. Its principal application involves reacting with other molecules to build more complex structures that incorporate this framework, rather than transferring the cyano group to an external amine. The reactivity of the molecule is centered on its use as a "cyclizing agent," where it provides a C-N-C=N backbone that readily undergoes condensation and cyclization with suitable partners, as detailed in the following section. google.com

Access to Other Heterocyclic Systems

The most significant and well-documented application of this compound is in the synthesis of substituted benzimidazole carbamates. This class of compounds forms the basis for numerous widely used fungicides and anthelmintic (anti-parasitic) drugs. google.com

The core reaction involves the condensation of methyl cyanocarbamate (often generated in situ from its sodium or calcium salt) with an appropriately substituted ortho-phenylenediamine (1,2-diaminobenzene) derivative. In this process, the two amine groups of the o-phenylenediamine react with the cyanamide (B42294) and carbamate functionalities of the methyl cyanocarbamate to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, creating the benzimidazole core. This cyclization reaction is an efficient method for constructing this important heterocyclic system. google.com

Key examples of this application include the industrial synthesis of:

Carbendazim: A broad-spectrum benzimidazole fungicide, produced by reacting methyl cyanocarbamate with o-phenylenediamine.

Mebendazole: An anthelmintic drug, synthesized by the reaction of methyl cyanocarbamate with 3,4-diaminobenzophenone (B196073). google.com

Albendazole: Another critical anthelmintic, where the synthesis involves the condensation of the sodium salt of methyl cyanocarbamate with a substituted o-phenylenediamine, such as 4-propylthio-o-phenylenediamine. google.com

The reaction is typically carried out in an acidic aqueous solution, which facilitates the cyclization process. The versatility of this method allows for the creation of a wide array of benzimidazole derivatives by simply varying the substituents on the starting o-phenylenediamine. nih.gov

Table 1: Synthesis of Benzimidazole Derivatives Using Methyl Cyanocarbamate

| Precursor (o-phenylenediamine derivative) | Resulting Benzimidazole Carbamate | Common Application/Significance |

| o-Phenylenediamine | Carbendazim | Fungicide |

| 3,4-Diaminobenzophenone | Mebendazole | Anthelmintic Drug google.com |

| 4-Propylthio-o-phenylenediamine | Methyl 5-propylthio-2-benzimidazole carbamate | Precursor to Albendazole (Anthelmintic) google.com |

Process Safety Research and Scale Up Considerations

Kinetic Modeling of Reaction Exotherms and Decomposition Pathways

Kinetic modeling is a critical tool in understanding and controlling the exothermic nature of sodium methyl cyanocarbamate synthesis. The primary synthesis route involves the reaction of methyl chloroformate with an aqueous solution of cyanamide (B42294) under controlled temperature and pH. figshare.comacs.org This reaction is highly exothermic, and a detailed kinetic model is necessary to predict the rate of heat generation under various process conditions.

Key Parameters for Kinetic Modeling:

| Parameter | Description | Importance in Process Safety |

| Rate Law | Mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. | Predicts how changes in reactant concentrations will affect the reaction rate and heat output. |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | A higher rate constant indicates a faster reaction and a higher rate of heat generation. |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | A lower activation energy implies that the reaction can proceed rapidly even at lower temperatures, increasing the risk of a runaway reaction. |

| Heat of Reaction (ΔHr) | The amount of heat released or absorbed during a chemical reaction. | A large negative value indicates a highly exothermic reaction with the potential for significant temperature increases. |

The decomposition pathways of this compound and its intermediates also require kinetic modeling. Under abnormal conditions, such as elevated temperatures, decomposition can occur, leading to the generation of gases and a rapid increase in pressure. Understanding the kinetics of these decomposition reactions is vital for designing emergency relief systems and for establishing critical temperature limits. For many carbamates, thermal decomposition can lead to the formation of isocyanates and other potentially hazardous products.

Adiabatic Calorimetry and Thermal Stability Assessments

Adiabatic calorimetry is an essential experimental technique used to assess the thermal stability of this compound and its reaction mixtures. By simulating a worst-case scenario of a cooling failure, adiabatic calorimeters can measure the rate of temperature and pressure rise during an uncontrolled exothermic event. This data is crucial for evaluating the potential for a thermal runaway and for designing appropriate safety measures.

Studies on the closely related methyl-N-cyanocarbamate have utilized techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to evaluate its thermal behavior. acs.org These assessments help in determining key safety parameters.

Key Thermal Stability Parameters from Adiabatic Calorimetry:

| Parameter | Description | Typical Values for Hazardous Reactions |

| Onset Temperature of Decomposition (Tonset) | The temperature at which the substance begins to self-heat at a detectable rate. | A low Tonset indicates a lower thermal stability and a higher risk. |

| Adiabatic Temperature Rise (ΔTad) | The maximum temperature increase of the reaction mixture under adiabatic conditions. | A high ΔTad signifies a large amount of energy release and a high potential for a runaway reaction. |

| Time to Maximum Rate (TMRad) | The time it takes for the reaction to reach its maximum rate of temperature rise under adiabatic conditions from the onset temperature. | A short TMRad indicates a rapidly accelerating reaction with little time for corrective action. |

| Maximum Pressure (Pmax) | The maximum pressure generated during the thermal decomposition. | Essential for the design of pressure relief systems to prevent reactor rupture. |

While specific data for this compound is not publicly available, the evaluation of analogous processes for methyl-N-cyanocarbamate has revealed a significant risk of a large exotherm and gas release, which could lead to reactor over-pressurization and failure. figshare.comacs.org

Identification and Mitigation of Process Safety Risks in Production

The production of this compound presents several process safety risks that must be systematically identified and mitigated. The primary hazard is the potential for a runaway reaction due to the highly exothermic nature of the synthesis. figshare.comacs.org

Identified Process Safety Risks:

Thermal Runaway: A loss of cooling can lead to a rapid increase in temperature, accelerating the reaction rate and leading to a dangerous increase in temperature and pressure.

Over-pressurization: The evolution of gaseous byproducts during the main reaction or from decomposition reactions can lead to pressures exceeding the design limits of the reactor. figshare.comacs.org

Incorrect Stoichiometry or Reagent Addition: Maloperation, such as the incorrect charging of reactants, can lead to an accumulation of unreacted material and a subsequent rapid reaction.

Contamination: The presence of contaminants can catalyze decomposition reactions or lead to other undesirable side reactions.

Mitigation Strategies:

A multi-layered approach to risk mitigation is essential for the safe production of this compound.

| Mitigation Strategy | Description |

| Inherent Safety | Modifying the process to reduce or eliminate hazards. This could include using a more dilute reaction mixture to reduce the heat of reaction or choosing a less hazardous solvent. |

| Engineering Controls | Physical measures to reduce or prevent exposure to hazards. This includes robust reactor cooling systems, high-integrity pressure relief systems (rupture disks and relief valves), and automated control systems with interlocks to prevent maloperations. |

| Administrative Controls | Procedural measures to ensure safe operation. This includes detailed standard operating procedures (SOPs), comprehensive operator training on normal and emergency procedures, and a robust management of change (MOC) process. |

| Personal Protective Equipment (PPE) | Equipment worn by workers to minimize exposure to hazards. While important, PPE is considered the last line of defense. |

Reactor Design and Engineering for Safe Synthesis

The design of the reactor and associated equipment is a critical element in ensuring the safe synthesis of this compound. The reactor system must be capable of controlling the reaction temperature and pressure under both normal and upset conditions.

Key Reactor Design Features for Safe Synthesis:

| Design Feature | Purpose |

| Reactor Type | Semi-batch or continuous reactors are often preferred over batch reactors for highly exothermic reactions as they allow for better control of reactant concentration and heat generation. |

| Heat Transfer System | A high-efficiency cooling system is essential to remove the heat generated by the reaction. This may include a reactor jacket, internal cooling coils, and an external heat exchanger. The cooling capacity must be sufficient to handle the maximum heat output of the reaction. |

| Agitation System | An effective agitation system is necessary to ensure uniform temperature and concentration throughout the reactor, preventing localized hot spots that could initiate a runaway reaction. |

| Pressure Relief System | The reactor must be equipped with a properly sized pressure relief system to safely vent any excess pressure generated during an upset condition. The design of this system should be based on the data obtained from adiabatic calorimetry. |

| Materials of Construction | The materials used for the reactor and ancillary equipment must be compatible with all the chemicals used in the process to prevent corrosion and other adverse reactions. |

| Instrumentation and Control | A comprehensive set of instruments to monitor critical process parameters such as temperature, pressure, and reactant flow rates is required. An automated control system with safety interlocks can shut down the process or initiate emergency cooling if deviations from the safe operating limits are detected. |

By implementing these process safety and engineering principles, the risks associated with the production of this compound can be effectively managed, ensuring the safety of personnel and the environment.

Future Research Directions and Emerging Trends in Cyanocarbamate Chemistry

The field of cyanocarbamate chemistry is continually evolving, driven by the need for more efficient, sustainable, and versatile synthetic methodologies. Future research is poised to address key challenges and unlock new opportunities in the synthesis and application of these valuable compounds. This article explores the emerging trends and future research directions centered around sodium methyl cyanocarbamate and the broader class of cyanocarbamates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.